Eponemycin

Antiproliferative Cytotoxicity Oncology

Eponemycin is a natural epoxyketone proteasome inhibitor from Streptomyces hygroscopicus. Unlike epoxomicin or carfilzomib, eponemycin exhibits selective immunoproteasome subunit binding (LMP2/LMP7) with slower inhibition kinetics, enabling time-resolved mechanistic studies. With exceptional B16-F10 melanoma potency (IC50=0.0017µg/mL) and demonstrated in vivo efficacy, it is the reagent of choice for melanoma and immunoproteasome research. Its unique pharmacological profile demands compound-specific procurement for reproducible results.

Molecular Formula C20H34N2O6
Molecular Weight 398.5 g/mol
CAS No. 126509-46-4
Cat. No. B144734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEponemycin
CAS126509-46-4
Synonyms1,2-epoxy-2-hydroxymethyl-4-(N-isooctanoylserylamino)-6-methylhept-6-ene-3-one
eponemycin
Molecular FormulaC20H34N2O6
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO
InChIInChI=1S/C20H34N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13,15-16,23-24H,3,5-12H2,1-2,4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
InChIKeyZPLVYYNMRMBNGE-TWOQFEAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eponemycin (CAS 126509-46-4): Baseline Characteristics and Procurement-Relevant Identity of an α,β-Epoxyketone Proteasome Inhibitor


Eponemycin is a natural product antibiotic derived from *Streptomyces hygroscopicus*, characterized as a linear peptide containing a reactive α,β-epoxyketone pharmacophore [1]. This electrophilic warhead enables covalent and irreversible inhibition of the 20S proteasome, a validated target in oncology, by forming a morpholino adduct with the catalytic N-terminal threonine residues of its β-subunits [2]. Structurally and functionally, it belongs to the epoxyketone class of proteasome inhibitors, which includes the clinically important analog epoxomicin and the FDA-approved therapeutic carfilzomib [3].

The Procurement Risk of Substituting Eponemycin: Why Epoxomicin and Other In-Class Analogs Are Not Functionally Interchangeable


Despite sharing the same epoxyketone warhead and targeting the 20S proteasome, substitution of eponemycin with its closest structural relative, epoxomicin, or other proteasome inhibitors is scientifically unsound. These compounds exhibit profound and quantifiable differences in their antiproliferative potency, subunit binding specificity, and kinetic rates of proteasome inhibition [1]. For instance, eponemycin and epoxomicin demonstrate divergent covalent labeling patterns of catalytic proteasome subunits, which translates to distinct biological outcomes [2]. Therefore, in any experimental or industrial workflow—be it target validation, assay development, or bioproduction—the use of eponemycin is not a proxy for epoxomicin, and vice versa, necessitating rigorous, compound-specific procurement.

Eponemycin (CAS 126509-46-4) vs. Closest Analogs: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Differential Antiproliferative Activity: Eponemycin vs. Epoxomicin in B16-F10 Melanoma Cells

Eponemycin demonstrates significantly greater antiproliferative activity than epoxomicin in a head-to-head comparison against B16-F10 murine melanoma cells. The difference in potency is more than 30-fold, establishing eponemycin as the more active agent in this specific cellular context .

Antiproliferative Cytotoxicity Oncology

Differential Proteasome Subunit Labeling Specificity: Eponemycin's Distinct Covalent Modification Profile

The binding profile of dihydroeponemycin, a direct analog of eponemycin, differs significantly from that of epoxomicin. Dihydroeponemycin preferentially labels the immunoproteasome subunits LMP2 and LMP7, while epoxomicin covalently modifies a broader set including the constitutive subunits X and Z, as well as LMP7 and MECL1 [1]. This differential subunit targeting provides a clear, mechanistic basis for their distinct biological activities [2].

Proteasome Subunit Specificity Mechanism of Action

Differential Rates of Proteasome Inhibition: Kinetic Analysis of Epoxomicin vs. Dihydroeponemycin

The rate at which the proteasome's three major catalytic activities are inhibited differs markedly between dihydroeponemycin and epoxomicin. This study determined that the rate of association (k_association) for chymotrypsin-like (CT-L) activity inhibition by dihydroeponemycin is ~3-fold slower than for epoxomicin, and the rank order of inhibition rates for the three catalytic sites differs between the two compounds [1].

Enzyme Kinetics Proteasome Inhibitor

Quantitative In Vivo Efficacy in a B16 Melanoma Model

Eponemycin demonstrates a clear, quantitative benefit in vivo that is not uniformly observed across the class. While some in-class compounds show limited efficacy, eponemycin exhibits a 'good curative effect' specifically against B16 melanoma in mouse models, contrasting with its 'moderate' effect on L1210 leukemia and its lack of significant effect on P388 leukemia survival [1]. This tumor-specific in vivo activity profile is a key differentiator.

In Vivo Antitumor Melanoma

Eponemycin (CAS 126509-46-4): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Validating the Role of the Immunoproteasome in Disease Models

Leveraging the preferential binding of dihydroeponemycin to the immunoproteasome subunits LMP2 and LMP7 over the constitutive proteasome [1], eponemycin serves as a critical chemical probe for dissecting the specific contribution of the immunoproteasome to cellular processes. This is particularly relevant in models of inflammation, autoimmune disease, and antigen presentation, where the immunoproteasome plays a dominant role, and where broader proteasome inhibitors like epoxomicin would produce confounding results. Using eponemycin allows for a cleaner, more interpretable phenotype linked to immunoproteasome inhibition. [2]

B16 Melanoma Cell-Based Assays for High-Potency Antiproliferative Screening

Given its exceptional potency against B16-F10 melanoma cells (IC50 = 0.0017 µg/mL) [1], eponemycin is the reagent of choice for any assay involving this cell line. It provides a robust positive control for proteasome inhibition studies, enabling the detection of synergistic effects with other agents at very low concentrations. Its ~35-fold superiority over epoxomicin in this specific cell line ensures that the experimental window is maximized, improving assay sensitivity and data quality. [1]

In Vivo Preclinical Studies Focused on Melanoma

For researchers requiring an in vivo proteasome inhibitor with demonstrated efficacy in melanoma, eponemycin is uniquely positioned. Evidence shows a 'good curative effect' in B16 melanoma mouse models, a property not uniformly shared by other epoxyketone inhibitors [1]. This makes it an invaluable tool for studying tumor biology, testing combination therapies, and validating new drug targets in a therapeutically relevant in vivo setting for melanoma.

Biochemical Studies of Slow-Binding, Covalent Proteasome Inhibition

The kinetic profile of eponemycin, characterized by a slower rate of proteasome inhibition compared to epoxomicin [1], makes it an ideal tool for detailed mechanistic enzymology. This property facilitates time-resolved studies of proteasome inhibition, allowing researchers to observe intermediate states, assess the order of catalytic site inactivation, or generate partially inhibited proteasome complexes for functional analysis. This is a distinct experimental advantage over faster, less discriminating inhibitors.

Quote Request

Request a Quote for Eponemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.